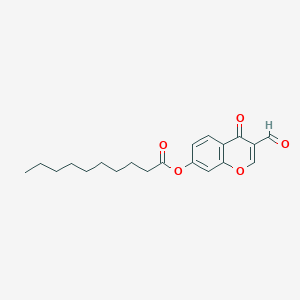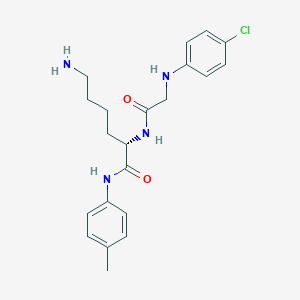![molecular formula C12H18N2O3 B12604197 4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid CAS No. 648916-02-3](/img/structure/B12604197.png)
4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as 2-methyl-6-(propan-2-yl)pyrimidine.
Introduction of the Butanoic Acid Moiety: The butanoic acid group is introduced through an esterification reaction, followed by hydrolysis to yield the final product.
The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of the compound with minimal impurities.
化学反应分析
Types of Reactions
4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
作用机制
The mechanism of action of 4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of mitochondrial complex I electron transport, disrupting cellular respiration and energy production in target organisms.
相似化合物的比较
Similar Compounds
Diflumetorim: A commercial pyrimidinamine fungicide with a similar pyrimidine structure.
Tebuconazole: Another fungicide with a different mode of action but similar applications in agriculture.
Uniqueness
4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity
属性
CAS 编号 |
648916-02-3 |
|---|---|
分子式 |
C12H18N2O3 |
分子量 |
238.28 g/mol |
IUPAC 名称 |
4-(2-methyl-6-propan-2-ylpyrimidin-4-yl)oxybutanoic acid |
InChI |
InChI=1S/C12H18N2O3/c1-8(2)10-7-11(14-9(3)13-10)17-6-4-5-12(15)16/h7-8H,4-6H2,1-3H3,(H,15,16) |
InChI 键 |
IGKADJFIYBMDRK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)OCCCC(=O)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



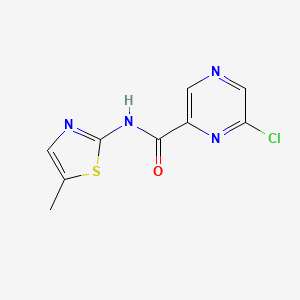
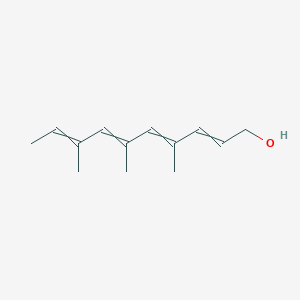
![7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine](/img/structure/B12604134.png)
![S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12604139.png)
![2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12604154.png)
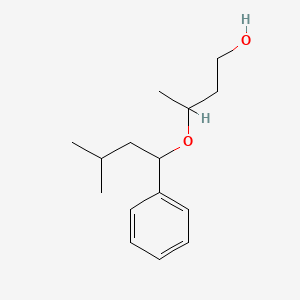


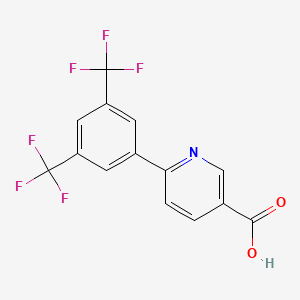
![Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate](/img/structure/B12604171.png)
![1-[1-(2-ethylphenyl)ethenyl]Pyrrolidine](/img/structure/B12604177.png)
